molecular formula C12H14BrClOZn B14879214 3-Chloro-6-cyclohexyloxyphenylZinc bromide

3-Chloro-6-cyclohexyloxyphenylZinc bromide

Cat. No.: B14879214
M. Wt: 355.0 g/mol
InChI Key: PJVLQCYWCZNSBR-UHFFFAOYSA-M
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Description

3-Chloro-6-cyclohexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy group and the zinc bromide moiety makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-6-cyclohexyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-cyclohexyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general steps are as follows:

    Formation of the Grignard Reagent: The starting material, 3-chloro-6-cyclohexyloxyphenyl bromide, is reacted with magnesium turnings in dry THF to form the corresponding Grignard reagent.

    Transmetalation: The Grignard reagent is then treated with zinc bromide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclohexyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds with electrophilic partners.

Common Reagents and Conditions

    Negishi Coupling: Palladium or nickel catalysts are typically used in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.

    Substitution Reactions: Various electrophiles, such as alkyl halides or aryl halides, can be used to react with this compound.

Major Products Formed

    Negishi Coupling: The major products are biaryl or diaryl compounds, depending on the electrophilic partner used.

    Substitution Reactions: The products are typically substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-6-cyclohexyloxyphenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of functionalized materials and polymers.

    Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and drug candidates.

    Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-chloro-6-cyclohexyloxyphenylzinc bromide in cross-coupling reactions involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-cyclohexyloxyphenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C12H14BrClOZn

Molecular Weight

355.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-cyclohexyloxybenzene-5-ide

InChI

InChI=1S/C12H14ClO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h6-8,11H,1-5H2;1H;/q-1;;+2/p-1

InChI Key

PJVLQCYWCZNSBR-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC2=[C-]C=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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